(2-Bromobenzo[d]thiazol-6-yl)methanol
Description
(2-Bromobenzo[d]thiazol-6-yl)methanol is a brominated benzothiazole derivative featuring a hydroxymethyl (-CH2OH) group at position 6 and a bromine atom at position 2 of the fused benzene-thiazole ring system. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.
Properties
IUPAC Name |
(2-bromo-1,3-benzothiazol-6-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMONXQUGLOZBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Positional Isomerism: The target compound’s bromine at position 2 distinguishes it from analogs like 6-bromo-1,3-benzothiazol-2-amine , where bromine occupies position 6.
- Functional Group Impact: Hydroxymethyl (-CH2OH): Offers moderate hydrophilicity compared to the carboxylic acid (-COOH, ) and greater polarity than the ethanone (-COCH3, ). Hydrogen bonding via the hydroxyl group may enhance crystallinity or solubility in polar solvents.
Physicochemical Properties
- Solubility: The carboxylic acid analog exhibits the highest aqueous solubility due to ionization (pKa ~5), whereas the hydroxymethyl group in the target compound provides intermediate polarity (pKa ~15–16). The ethanone and ester derivatives are more lipophilic, favoring membrane permeability.
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